6-Maleimidohexanoic acid N-hydroxysuccinimide ester

Catalog No.
S527046
CAS No.
55750-63-5
M.F
C14H16N2O6
M. Wt
308.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Maleimidohexanoic acid N-hydroxysuccinimide este...

CAS Number

55750-63-5

Product Name

6-Maleimidohexanoic acid N-hydroxysuccinimide ester

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-(2,5-dioxopyrrol-1-yl)hexanoate

Molecular Formula

C14H16N2O6

Molecular Weight

308.29 g/mol

InChI

InChI=1S/C14H16N2O6/c17-10-5-6-11(18)15(10)9-3-1-2-4-14(21)22-16-12(19)7-8-13(16)20/h5-6H,1-4,7-9H2

InChI Key

VLARLSIGSPVYHX-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCN2C(=O)C=CC2=O

Solubility

Soluble in DMSO

Synonyms

EMCS Crosslinker, Mal-heptanoic NHS ester, N-[e-Maleimidocaproyloxy]succinimide ester

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCN2C(=O)C=CC2=O

Description

The exact mass of the compound 2,5-dioxopyrrolidin-1-yl 6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoate is 308.1008 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Imides - Succinimides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Crosslinking Agent

  • NHS-SMCC is a bifunctional crosslinking agent. This means it has two reactive groups that can form covalent bonds with other molecules.
  • One end of the molecule contains an N-hydroxysuccinimide (NHS) ester group, which can react with primary amines (present in proteins) to form stable amide bonds. PubChem:
  • The other end contains a maleimide group, which can react with sulfhydryl groups (thiols) present in cysteine residues of proteins to form thioether bonds. PubChem:

Due to this dual functionality, NHS-SMCC is widely used to crosslink proteins together to study protein-protein interactions or to immobilize proteins on surfaces for assays.

Advantages of NHS-SMCC

  • NHS-SMCC offers several advantages over other crosslinking agents:
    • Water solubility: It is readily soluble in water, making it convenient for biological applications.
    • Selectivity: The NHS group reacts selectively with primary amines, while the maleimide group reacts specifically with thiols. This selectivity minimizes unwanted side reactions.
    • Cleavable crosslinker: NHS-SMCC can be cleaved under reducing conditions (with reducing agents that break disulfide bonds), allowing researchers to dissociate the crosslinked molecules if needed.

Applications in Research

NHS-SMCC finds applications in various areas of scientific research, including:

  • Protein-protein interaction studies: By crosslinking proteins together, researchers can gain insights into how proteins interact with each other.
  • Immunoconjugate formation: NHS-SMCC can be used to attach drugs, enzymes, or other molecules to antibodies, creating targeted therapies or research tools.
  • Protein immobilization: NHS-SMCC can be used to immobilize proteins on surfaces like biosensor chips or chromatography beads for various assays and purification techniques.
  • Origin: NHS-SMCC is likely a synthetic compound, not readily found in nature.
  • Significance: NHS-SMCC plays a crucial role in attaching biomolecules (antibodies, proteins, etc.) to other molecules (drugs, nanoparticles, etc.) for various applications in biotechnology and medicine.

Molecular Structure Analysis

  • Key features: The molecule consists of two main functional groups:
    • N-Hydroxysuccinimide (NHS) ester: This group reacts readily with primary amines on biomolecules, forming a stable amide bond.
    • Maleimide (MI): This group reacts with thiol groups (sulfhydryl groups) on cysteine residues in proteins, forming a covalent bond [].
    • A six-carbon (hexanoate) spacer arm separates these two groups, providing flexibility and reducing steric hindrance during conjugation reactions.

Chemical Reactions Analysis

  • Synthesis: The specific synthesis of NHS-SMCC is not widely reported in scientific literature. However, syntheses of similar NHS-ester and maleimide-containing linkers often involve multi-step organic reactions.
  • Reactions with biomolecules:
    • NHS-ester reacts with primary amines (e.g., on lysine residues in proteins) via nucleophilic attack, forming an amide bond:Protein-NH2 + NHS-SMCC -> Protein-NH-CO-CH2-CH2-CH2-CH2-CH2-CO-Maleimide
    • Maleimide reacts with thiol groups (on cysteine residues) through Michael addition, forming a thioether bond:Protein-SH + Maleimide-SMCC -> Protein-S-CH2-CH2-CH2-CH2-CH2-CO-NH-Protein []

Physical And Chemical Properties Analysis

  • Data on specific physical and chemical properties of NHS-SMCC, such as melting point, boiling point, and solubility, is limited due to its commercial availability and lack of focus on these aspects in research publications.
  • It is likely a white or off-white solid, soluble in organic solvents like DMF and DMSO.

NHS-SMCC acts as a bifunctional linker. The NHS ester end reacts selectively with primary amines on one biomolecule, while the maleimide group reacts specifically with thiol groups on another biomolecule, creating a stable covalent linkage between the two []. This allows researchers to attach antibodies, enzymes, or other biomolecules to surfaces, carriers, or other biomolecules for various applications.

  • NHS-SMCC may cause irritation to skin, eyes, and respiratory system.
  • It is recommended to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
  • Specific data on toxicity is not readily available.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-0.5

Exact Mass

308.1008

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N-Succinimidyl 6-maleimidohexanoate

Dates

Modify: 2023-08-15
1: Qian F. [Conjugation of Plasmodium falciparum Pfs25 to Pseudomonas aeruginosa ExoProtein A with different chemical linkers]. Zhongguo Ji Sheng Chong Xue Yu Ji Sheng Chong Bing Za Zhi. 2011 Aug;29(4):254-7. Chinese. PubMed PMID: 21972597.
2: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
3: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
4: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
5: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
6: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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